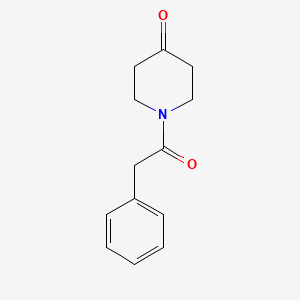![molecular formula C15H11ClN2O B2814496 1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde CAS No. 886361-80-4](/img/structure/B2814496.png)
1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as imidacloprid, a chloronicotinyl nitroguanidine insecticide . It belongs to the class of organic compounds known as nitroguanidines .
Synthesis Analysis
Photolysis in water gives 6-chloronicotinaldehyde, N-methylnicotinic acid amide, 1-(6-chloro-3-pyridinyl)methyl-2-imidazolinone, and 6-chloro-3-pyridylmethylethylenediamine which are identified as main degradates together with a complex mixture of degradation products .Molecular Structure Analysis
The molecular formula of this compound is C15H11ClN2O . The InChI code is 1S/C15H11ClN2O/c16-15-6-5-11(7-17-15)8-18-9-12(10-19)13-3-1-2-4-14(13)18/h1-7,9-10H,8H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.72 . It has a melting point of 136-138°C . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 336.9±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Scientific Research Applications
Photocatalysis and Environmental Remediation
Photocatalysis involves using light to drive chemical reactions. Researchers have explored the photocatalytic degradation of pesticides and pollutants in water using this compound. For instance, a study investigated the degradation of imidacloprid (a common pesticide) in aqueous solutions, demonstrating its potential for environmental remediation .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the nicotinic acetylcholine receptor (nAChR) . The nAChR plays a crucial role in transmitting signals in the nervous system. It is a type of ion channel that opens upon binding with acetylcholine, a neurotransmitter, allowing the flow of ions across the cell membrane .
Mode of Action
This compound acts as an agonist of the nAChR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the nAChR, mimicking the action of acetylcholine, which leads to the opening of the ion channel . This results in an influx of ions, causing depolarization and the initiation of an action potential .
Biochemical Pathways
The activation of the nAChR leads to the initiation of various downstream effects. The influx of ions can lead to the activation of various intracellular pathways, resulting in different cellular responses. For example, it can lead to muscle contraction in neuromuscular junctions or the release of neurotransmitters in the central nervous system .
Pharmacokinetics
These properties greatly influence the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
The activation of the nAChR by this compound can lead to various molecular and cellular effects. In insects, this can lead to overstimulation of the nervous system, resulting in paralysis and death . In humans, the effects can vary depending on the specific subtype of nAChR that is activated .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability of the compound and its ability to bind to the nAChR .
properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-15-6-5-11(7-17-15)8-18-9-12(10-19)13-3-1-2-4-14(13)18/h1-7,9-10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGASNBSYPGOSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CN=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

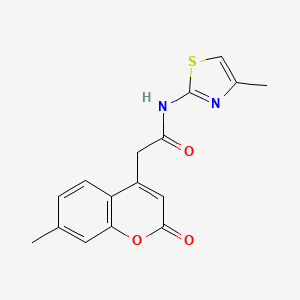

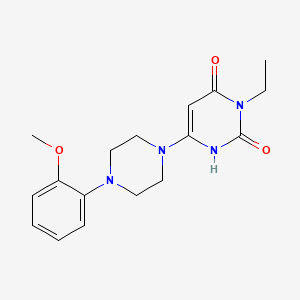
![Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride](/img/structure/B2814417.png)
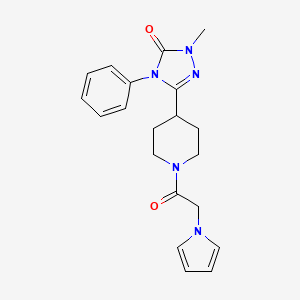
![5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid](/img/structure/B2814422.png)
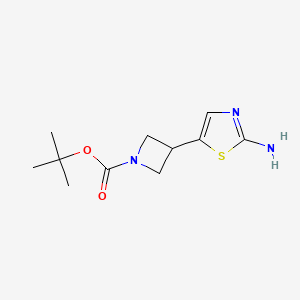
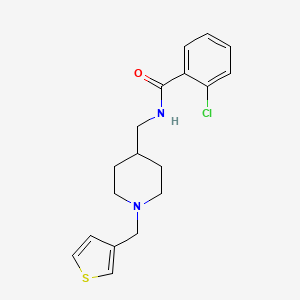
![[(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2814426.png)
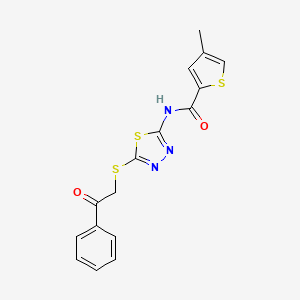
![1-[1-(2-Chloropropanoyl)piperidin-4-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2814429.png)
![Spiro[4.5]dec-3-en-2-one](/img/structure/B2814431.png)
![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2814434.png)
